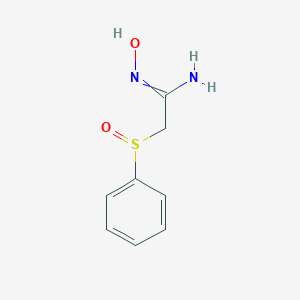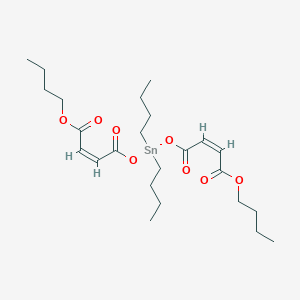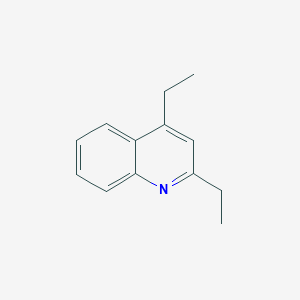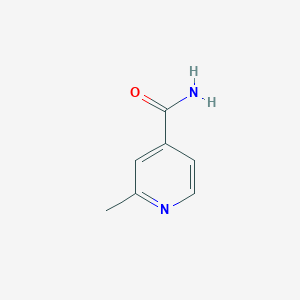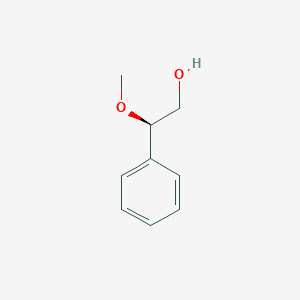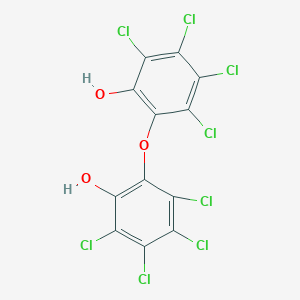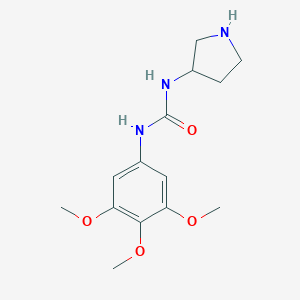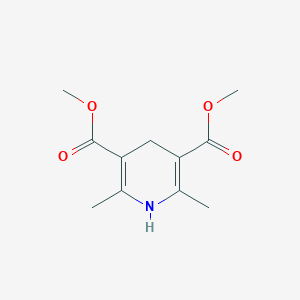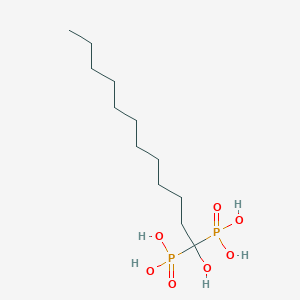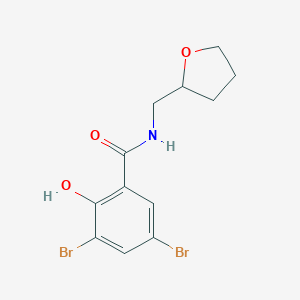
S-(4-Nitrophenyl) diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl) diethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as para-nitrophenyl ethylcarbamothioate or EPN and belongs to the class of organophosphorus compounds. It has been used as a model compound for studying the mechanism of action of organophosphorus compounds and their effects on biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of S-(4-Nitrophenyl) diethylcarbamothioate involves the formation of a covalent bond between the thiol group of the compound and the serine residue at the active site of acetylcholinesterase. This covalent bond is irreversible and leads to the inactivation of the enzyme. The inhibition of acetylcholinesterase can have profound effects on the nervous system, leading to muscle paralysis, convulsions, and even death.
Biochemical And Physiological Effects
S-(4-Nitrophenyl) diethylcarbamothioate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it can also inhibit other enzymes such as butyrylcholinesterase, carboxylesterase, and paraoxonase. It can also affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using S-(4-Nitrophenyl) diethylcarbamothioate in lab experiments include its high potency and specificity as an acetylcholinesterase inhibitor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, its toxicity and potential for environmental contamination are significant limitations that need to be considered when working with this compound.
Future Directions
There are several future directions for research on S-(4-Nitrophenyl) diethylcarbamothioate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for use in the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the use of EPN as a tool compound for studying the effects of organophosphorus compounds on other enzymes and biochemical processes. Finally, the environmental impact of EPN and other organophosphorus compounds needs to be further studied to develop strategies for their safe disposal and management.
Synthesis Methods
S-(4-Nitrophenyl) diethylcarbamothioate can be synthesized by reacting diethylamine with para-nitrophenyl chlorothioformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of the desired product. The yield of the reaction can be improved by using appropriate solvents and optimizing the reaction conditions.
Scientific Research Applications
S-(4-Nitrophenyl) diethylcarbamothioate has been widely used as a tool compound for studying the mechanism of action of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, EPN can cause a buildup of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
properties
CAS RN |
19290-47-2 |
|---|---|
Product Name |
S-(4-Nitrophenyl) diethylcarbamothioate |
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
synonyms |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



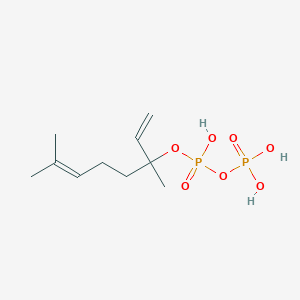
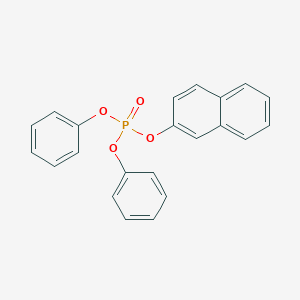
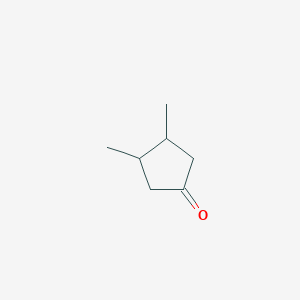
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
